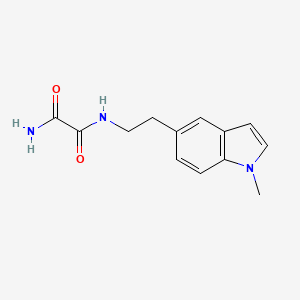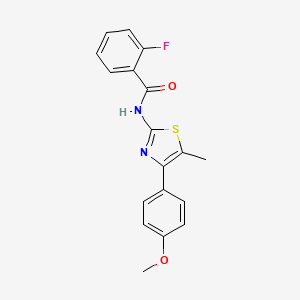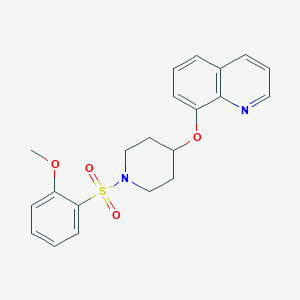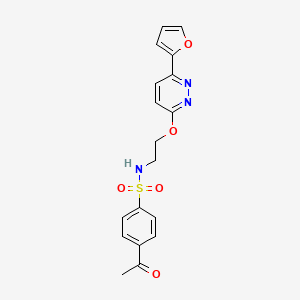
N1-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide, also known as MIOX, is a novel compound that has been synthesized and studied for its potential applications in scientific research. MIOX belongs to the class of oxalamides, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Oxidative Stress and Cell Death Mechanisms
N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane, a polyamine analogue with characteristics resembling N1-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide, has been identified as an antitumor agent that demonstrates phenotype-specific cytotoxic activity. The compound's mechanism involves the superinduction of spermidine/spermine N1-acetyltransferase (SSAT), leading to programmed cell death (PCD) in sensitive cell types. This process is partly attributed to oxidative stress resulting from H2O2 production, suggesting a potential foundation for differential sensitivity to this class of antineoplastic agents (H. Ha et al., 1997).
Receptor Agonist Properties and Synthetic Applications
The study on novel 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines demonstrated agonist activity at the 5-HT1D receptors, indicating the chemical’s potential as a precursor or structural analogue for developing receptor-targeted therapies. This research suggests the importance of structural analogues like this compound in medicinal chemistry, particularly for targeting specific receptors involved in neurological disorders (T. Barf et al., 1996).
Synthesis of Di- and Mono-oxalamides
A novel synthetic approach for creating N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed, highlighting the relevance of this compound in synthesizing complex molecules. This method offers a new formula for anthranilic acid derivatives and oxalamides, showcasing the compound's utility in chemical synthesis (V. Mamedov et al., 2016).
Inhibitors of Glycolic Acid Oxidase
Research on 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase (GAO) underscores the potential therapeutic applications of structural analogues like this compound in treating diseases related to GAO activity. These compounds, with significant potency as competitive inhibitors, highlight the compound's role in developing novel treatments for conditions such as Primary Hyperoxaluria (C. Rooney et al., 1983).
Mecanismo De Acción
Target of Action
N1-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide, as an indole derivative, is known to interact with multiple receptors in the body . Indole derivatives are significant in cell biology and have been used for the treatment of various disorders including cancer and microbial infections .
Mode of Action
The compound’s interaction with its targets leads to various biological responses. For instance, some indole derivatives have shown inhibitory activity against influenza A
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, some indole derivatives have shown anti-inflammatory and analgesic activities . .
Result of Action
The molecular and cellular effects of a compound’s action depend on its interaction with its targets and the biochemical pathways it affects. For instance, some indole derivatives have shown inhibitory activity against influenza A . .
Propiedades
IUPAC Name |
N'-[2-(1-methylindol-5-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-16-7-5-10-8-9(2-3-11(10)16)4-6-15-13(18)12(14)17/h2-3,5,7-8H,4,6H2,1H3,(H2,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVXRARDDAEAJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)CCNC(=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2971310.png)


![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylbutanamide](/img/structure/B2971315.png)
![4-(Difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2971316.png)


![Benzyl (2-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate](/img/structure/B2971321.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2971327.png)
